3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid
Overview
Description
“3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid” is a compound that has been gaining attention in the field of chemistry due to its promising properties. It is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs .
Synthesis Analysis
The synthesis of this compound involves various reactions. For instance, 3-Fluoro-4-methoxybenzoic acid can undergo Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by multiple functional groups that facilitate synthesis . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .Chemical Reactions Analysis
This compound can undergo various reactions. For example, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .Physical and Chemical Properties Analysis
The compound has a molecular weight of 277.27 g/mol. It is a white powder with a melting point of 211 °C – 213 °C . Its chemical formula is C10H12FNO5S.Scientific Research Applications
Environmental Monitoring
Research by Fromme et al. (2017) investigates the use of substances like 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid] (a relative of 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid) in environmental health studies. This study focuses on quantifying the body burden of various perfluorinated compounds, including ADONA, in populations exposed via drinking water. It highlights the environmental and health monitoring applications of such compounds (Fromme, Wöckner, Roscher, & Völkel, 2017).
Food Contact Materials Safety Evaluation
The EFSA's scientific opinion on 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], which is structurally similar to this compound, provides insights into its safety for use in food contact materials. This research focuses on the risk assessment and safe usage parameters, demonstrating an application in material safety and consumer health (Andon et al., 2011).
Pharmaceutical Research
Huang et al. (2001) explore sulfonamide derivatives (related to this compound) as antitumor agents, offering a perspective on the potential pharmaceutical applications of such compounds. This research suggests that these compounds could serve as a basis for developing new antitumor drugs, highlighting their significance in medicinal chemistry (Huang, Lin, & Huang, 2001).
Synthesis of Fluorinated Amino Acids
Monclus et al. (1995) describe the synthesis of fluorinated l-tyrosine and meta-l-tyrosines, indicating the relevance of compounds like this compound in creating novel amino acids. This research could be pivotal for developing new bioactive molecules or studying protein behavior (Monclus, Masson, & Luxen, 1995).
Chemical Synthesis and Analysis
The study of Schiff base derivatives by Ruan Min (2008) shows the use of similar fluorinated compounds in chemical synthesis and analysis. This application is important for the development of new chemical entities and their analytical characterization (Ruan Min, 2008).
Safety and Hazards
Properties
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)sulfonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO5S/c1-17-9-3-2-7(6-8(9)11)18(15,16)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNCFLBJOIZDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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